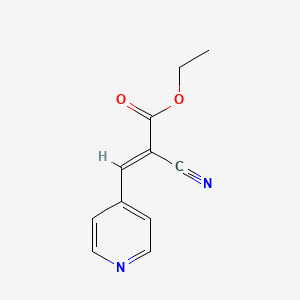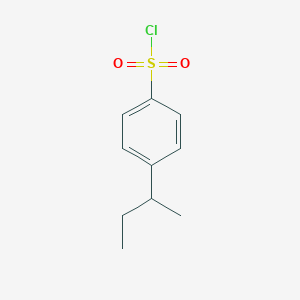
4-Sec-butylbenzenesulfonyl chloride
説明
4-Sec-butylbenzenesulfonyl chloride (also known as 4-SBBC) is an organic compound with the chemical formula C8H13ClO2S. It is a colorless, water-soluble, crystalline solid that is used in a variety of applications in synthetic organic chemistry. It is a sulfonyl chloride derivative and is primarily used as a reagent in the synthesis of various organic compounds. 4-SBBC is commonly used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
科学的研究の応用
Enhancing Detection of Estrogens
A study by Higashi et al. (2006) explored the use of various reagents, including 4-nitrobenzenesulfonyl chloride, to improve the detection of estrogens in biological fluids. The research highlighted the utility of derivatization methods involving 4-nitrobenzenesulfonyl chloride to increase detection responses significantly in liquid chromatography-mass spectrometry analyses (Higashi et al., 2006).
Fluorescent Turn-On Nanoprobe Development
Wang et al. (2017) developed a carbon-dot-based fluorescent turn-on probe for detecting selenol in living cells. They functionalized highly photoluminescent carbon dots with 2,4-dinitrobenzenesulfonyl chloride, demonstrating the use of sulfonyl chloride derivatives in sensitive and selective assays for biological applications (Wang et al., 2017).
Chemical Transformations in Solid-Phase Synthesis
Fülöpová and Soural (2015) discussed the application of polymer-supported benzenesulfonamides, prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, in various chemical transformations. This review showcases the versatility of sulfonyl chlorides in synthesizing diverse chemical scaffolds (Fülöpová & Soural, 2015).
Activation of SNAr-Reactivity
Weiss and Pühlhofer (2001) researched the electrostatic activation of SNAr (nucleophilic aromatic substitution) reactivity by sulfonylonio substituents. Their work on 4-fluorobenzenesulfonyl chloride provides insights into the reactivity under mild conditions due to the electrostatic effect of sulfonylonio functions (Weiss & Pühlhofer, 2001).
In Antibacterial Agents and Oxidation Catalysts
Research by Abbasi et al. (2015) and Işci et al. (2014) explored the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides and the use of 4-tert-butylbenzenesulfonamide as a substituent in iron phthalocyanine. These compounds showed potent antibacterial properties and remarkable stability under oxidative conditions, respectively (Abbasi et al., 2015), (Işci et al., 2014).
特性
IUPAC Name |
4-butan-2-ylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2S/c1-3-8(2)9-4-6-10(7-5-9)14(11,12)13/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWCEGFXTKWVPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396275 | |
| Record name | 4-sec-butylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Sec-butylbenzenesulfonyl chloride | |
CAS RN |
56609-83-7 | |
| Record name | 4-sec-butylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(butan-2-yl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

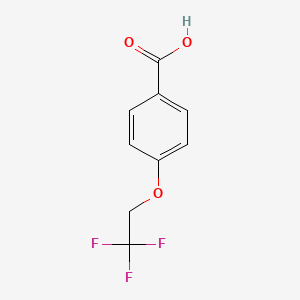
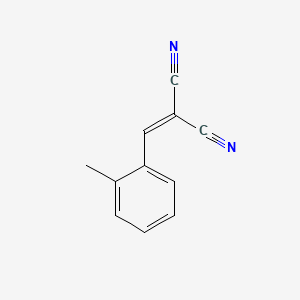
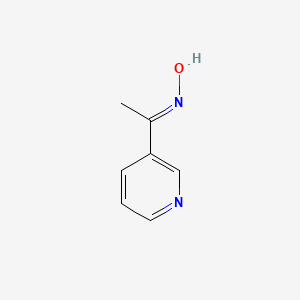
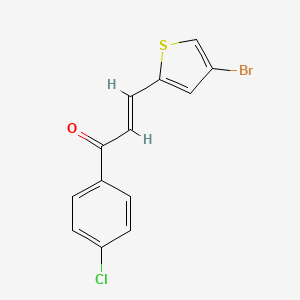
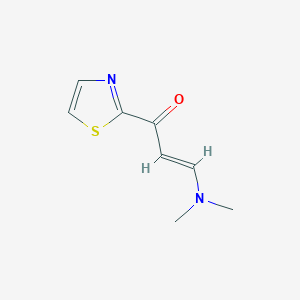
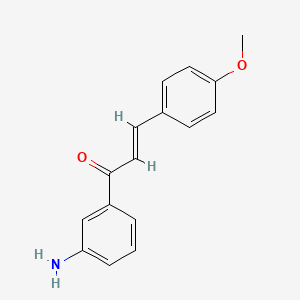
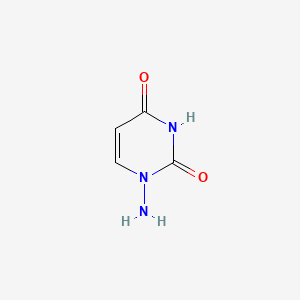
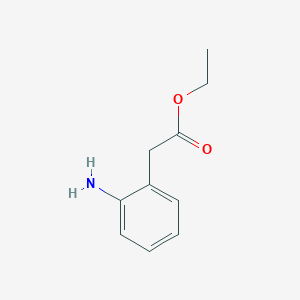
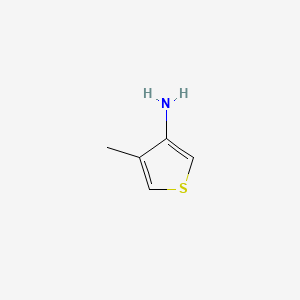
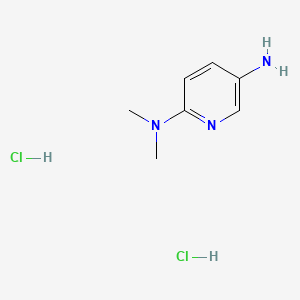
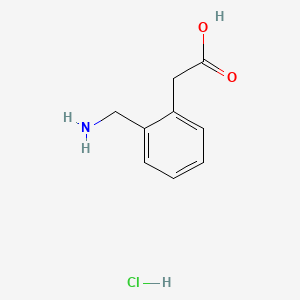
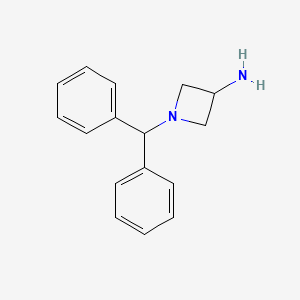
![5-acetyl-6-[2-(dimethylamino)vinyl]-2(1H)-pyridinone](/img/structure/B1275438.png)
